molecular formula C12H17NO2 B12671407 Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate CAS No. 84714-19-2

Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

Cat. No.: B12671407
CAS No.: 84714-19-2
M. Wt: 207.27 g/mol
InChI Key: KGBFLLOSBDSYPN-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is a synthetic organic compound featuring a cyclohexene ring, a cyano group, and a methyl ester moiety. Its molecular formula is C₁₂H₁₅NO₂, combining hydrophobic (cyclohexene) and electrophilic (cyano) characteristics.

Properties

CAS No.

84714-19-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-cyano-2-(cyclohexen-1-yl)butanoate

InChI

InChI=1S/C12H17NO2/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10/h7H,3-6,8H2,1-2H3

InChI Key

KGBFLLOSBDSYPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)(C1=CCCCC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-2-(cyclohex-1-enyl)butyrate typically involves the reaction of cyclohexenone with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of a base-catalyzed Michael addition reaction, where cyclohexenone reacts with a cyanoacetate ester in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-(cyclohex-1-enyl)butyrate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Differences from Target Compound
Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate C₁₂H₁₅NO₂ Ethyl ester, propionate chain; used in synthetic chemistry. Ethyl vs. methyl ester; shorter chain length.
Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate C₉H₁₅NO₂ Amino group instead of cyano; explored for neuroprotective effects. Functional group (amino vs. cyano).
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate C₁₀H₁₄O₃ Hydroxyl group instead of cyano; hydrophilic properties. Functional group (hydroxyl vs. cyano).
Allyl Butyrate C₇H₁₂O₂ Allyl ester; fruity aroma (flavoring agent). Lack of cyano and cyclohexene groups.
Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate C₁₁H₁₆O₂ Trimethylcyclohexene; used in fragrance industry. Additional methyl groups; no cyano moiety.

Key Observations:

Ester Group Influence: The methyl ester in the target compound may enhance volatility compared to ethyl esters (e.g., Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate) .

Cyano Group Reactivity: Unlike amino or hydroxyl analogs, the cyano group introduces electrophilicity, enabling nucleophilic addition reactions—critical in drug synthesis .

Cyclohexene Ring Effects : The cyclohexene moiety contributes to steric hindrance and lipophilicity, impacting solubility and membrane permeability in biological systems .

Physical Properties

  • Solubility: The cyclohexene ring and cyano group likely render the compound hydrophobic, akin to Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate .
  • Thermal Stability: Comparable to Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate, the methyl ester may degrade at high temperatures (>150°C), necessitating controlled storage .

Biological Activity

Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is an organic compound that has garnered attention due to its potential biological activities. This compound features a cyano group and a methyl ester functional group, which contribute to its chemical reactivity and possible applications in pharmaceuticals and agriculture. The unique structure, including a cyclohexene ring, may influence its biological interactions and efficacy.

  • Molecular Formula : C_{12}H_{17}N_{1}O_{2}
  • Molecular Weight : Approximately 207.27 g/mol
  • Density : 1.069 g/cm³
  • Boiling Point : 305.1ºC at 760 mmHg
  • Flash Point : 141.4ºC

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. However, detailed studies are still required to fully elucidate these effects.

Antimicrobial Activity

In preliminary studies, compounds with similar structural characteristics have demonstrated significant antimicrobial properties. The presence of the cyano group and the ester functionality may enhance the compound's ability to interact with microbial membranes or enzymes.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterialTBD
Related CompoundsAntifungal31.25 µg/mL

Anti-inflammatory Properties

The structural features of this compound suggest potential for anti-inflammatory activity. Compounds with similar cyclic structures have been shown to inhibit pro-inflammatory pathways, indicating a possible mechanism for this compound.

Case Study 1: Synthesis and Preliminary Testing

A study on the synthesis of this compound highlighted its potential as a lead compound for drug development. The synthesis involved various methods that could be optimized for yield and purity, which is crucial for subsequent biological testing.

Case Study 2: Structure-Activity Relationship (SAR)

Research on related compounds has established a structure-activity relationship that emphasizes the importance of functional groups in determining biological activity. For instance, modifications in the ester or cyano groups can significantly affect potency against specific targets such as bacteria or cancer cells .

Future Directions

Further studies are essential to explore the full spectrum of biological activities associated with this compound. Key areas for future research include:

  • In vitro and in vivo studies : Evaluating the compound's efficacy against various cell lines and animal models.
  • Mechanistic studies : Understanding how the compound interacts at the molecular level with biological targets.
  • Formulation development : Investigating how this compound can be incorporated into therapeutic formulations for enhanced delivery and efficacy.

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